Spiroplatin (1,1-DACH-Pt) vs. Cisplatin: Differential in vitro Cytotoxicity in a Human Tumor Clonogenic Assay
The platinum(II) complex of [1-(aminomethyl)cyclohexyl]methanamine, known as spiroplatin (TNO-6), was compared head-to-head with cisplatin in a modified double-layer Hamburger and Salmon cloning assay on fresh tumor samples from 63 patients [1]. At a concentration of 1.0 µg/mL, spiroplatin achieved ≥70% cell kill in 3 out of 63 tumor samples, whereas cisplatin achieved the same threshold in only 2 out of 63 samples under identical 1-hour exposure conditions [1]. Furthermore, among 57 paired comparisons of cisplatin with spiroplatin, 6 samples showed sensitivity exclusively to spiroplatin, compared to only 2 samples sensitive exclusively to cisplatin, indicating incomplete cross-resistance and a distinct tumor-sensitivity profile attributable to the 1,1-diaminomethylcyclohexane ligand scaffold [1].
| Evidence Dimension | In vitro cytotoxicity (≥70% tumor cell kill rate) |
|---|---|
| Target Compound Data | Spiroplatin: ≥70% cell kill in 3/63 tumor samples (1.0 µg/mL, 1 h exposure) |
| Comparator Or Baseline | Cisplatin: ≥70% cell kill in 2/63 tumor samples (1.0 µg/mL, 1 h exposure) |
| Quantified Difference | Spiroplatin showed 50% more responsive samples at the ≥70% kill threshold; in paired analysis, 6 samples were spiroplatin-sensitive-only vs. 2 cisplatin-sensitive-only (3-fold advantage in unique sensitivity) |
| Conditions | Modified double-layer Hamburger and Salmon human tumor clonogenic assay; fresh tumor samples from 63 patients (breast, ovarian, unknown primary); 1-h drug exposure |
Why This Matters
This demonstrates that the 1,1-diaminomethylcyclohexane ligand confers a platinum-complex cytotoxicity profile that is not merely equivalent to cisplatin but partially non-overlapping, supporting its selection as a distinct pharmacophore for anticancer screening libraries.
- [1] Schroyens, W. et al. Comparative effect of cisplatin, spiroplatin, carboplatin and iproplatin in a human tumor clonogenic assay. J. Cancer Res. Clin. Oncol. 1990, 116 (4), 392-396. PMID: 2202731. View Source
